molecular formula C13H15N3 B1427453 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 1339149-89-1

1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No. B1427453
M. Wt: 213.28 g/mol
InChI Key: UGYZZXGAOBNMQF-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a chemical compound that belongs to the imidazo[4,5-c]pyridine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

1. Amplification of Phleomycin

The compound 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione and its derivatives, including imidazo[4,5-c]pyridine variants, have been studied for their activity as amplifiers of phleomycin against E. coli. This research suggests potential applications in enhancing antibiotic efficacy (Brown et al., 1979).

2. Antituberculotic Activity

Research on derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, closely related to the specified compound, indicates potential antituberculotic activity. This highlights its possible use in developing new treatments for tuberculosis (Bukowski & Janowiec, 1996).

3. P2X7 Receptor Antagonism

A study on a series of tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, including a compound structurally similar to the one , suggests its potential as a P2X7 receptor antagonist. This is relevant in the context of inflammatory diseases and immune responses (Swanson et al., 2016).

4. Microwave-Assisted Synthesis

The use of microwave irradiation in the synthesis of tris(imidazo[4,5-c]pyridin-2-yl)pyridine demonstrates an efficient method for creating complex organic structures, which could be valuable in various chemical synthesis processes (Chen Zi-yun, 2008).

5. Structural Analysis and Potential in Molecular Design

Studies on the crystal structure and Hirshfeld surface analysis of imidazo[4,5-b]pyridine derivatives provide insights into their molecular conformations. This knowledge is crucial for designing molecules with specific properties for various applications (Bourichi et al., 2019).

properties

IUPAC Name

1-(4-methylphenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-10-2-4-11(5-3-10)16-9-15-12-8-14-7-6-13(12)16/h2-5,9,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYZZXGAOBNMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

CAS RN

1339149-89-1
Record name 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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